

Technical Support Center: Piflufolastat (18F-DCFPyL) PET/CT Imaging

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Compound of Interest		
Compound Name:	Piflufolastat	
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Welcome to the Technical Support Center for **Piflufolastat** (¹⁸F-DCFPyL) PET/CT Imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and understanding potential false-positive uptake of **Piflufolastat** in benign lesions.

Troubleshooting Guide: Investigating Unexpected Piflufolastat Uptake

Unexpected uptake of **Piflufolastat** in tissues not suspected of malignancy can be a significant challenge in preclinical and clinical research. This guide provides a systematic approach to investigating such findings.

Initial Assessment:

- Review Patient History: A thorough review of the patient's clinical history is crucial. Look for any history of trauma, inflammation, infection, or benign bone diseases like Paget's disease or fibrous dysplasia in the area of uptake.[1][2]
- Correlate with Anatomical Imaging: Carefully examine the corresponding CT or MRI images
 for any morphological abnormalities that might suggest a benign entity. For instance, a wellcircumscribed sclerotic rim in a bone lesion with high **Piflufolastat** avidity may be indicative
 of benign fibrous dysplasia.[3]

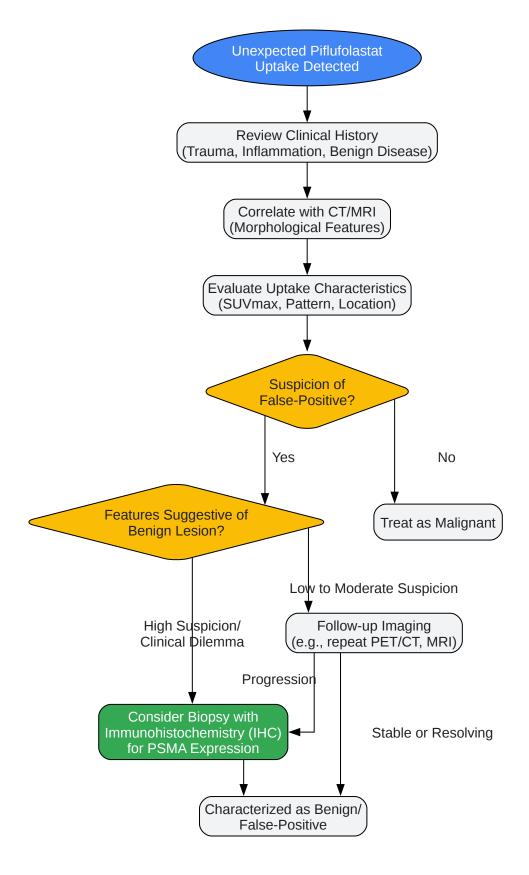


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• Evaluate Uptake Characteristics: Assess the intensity (SUVmax), pattern (focal, diffuse), and location of the uptake. While there is overlap, extremely high SUVmax values are more suggestive of malignancy. However, some benign lesions can also exhibit significant uptake. [3][4][5]

Workflow for Investigating Suspected False-Positive **Piflufolastat** Uptake:





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Caption: Workflow for the investigation of suspected false-positive **Piflufolastat** uptake.



Frequently Asked Questions (FAQs)

Q1: Which benign lesions are known to show Piflufolastat uptake?

A wide range of benign conditions have been reported to exhibit **Piflufolastat** and other PSMA-targeted radiotracer uptake. This is often attributed to physiological processes such as increased vascularity, inflammation, and bone remodeling. Common examples include:

- Benign Bone Lesions:
 - Fibrous dysplasia[3][6]
 - Paget's disease of bone[2][7][8][9][10]
 - Healing fractures[1]
 - Degenerative changes[1]
 - Hemangiomas[1]
- Inflammatory and Infectious Conditions:
 - Granulomatous diseases (e.g., sarcoidosis)[1]
 - Inflammation post-radiotherapy[11][12][13]
 - Chronic obstructive pulmonary disease with airway inflammation[14]
- Other Benign Tissues and Tumors:
 - Peripheral nerve ganglia (celiac, cervical, sacral)[15][16][17][18]
 - Nodular fasciitis[3]
 - Meningioma[19]
 - Aneurysmal bone cyst[19]

Q2: What are the typical SUVmax values for **Piflufolastat** in these benign lesions?



The SUVmax values in benign lesions can be highly variable and may sometimes overlap with those seen in malignant tissues. The following table summarizes reported SUVmax values for **Piflufolastat** and other PSMA radiotracers in various benign lesions.

Benign Lesion	Radiotracer	Reported SUVmax Range/Value	Notes
Fibrous Dysplasia	¹⁸ F-Piflufolastat	9.0[3]	Can be highly avid, mimicking metastasis. CT morphology is key for differentiation.[3]
Indeterminate Bone Lesions (later deemed benign)	¹⁸ F-DCFPyL	Typically < 5, but can be higher.[4][5]	Lesions with SUVmax < 5 and without other bone metastases are usually benign.[4][5]
Paget's Disease of Bone	¹⁸ F-DCFPyL	Diffuse uptake, specific SUVmax not consistently reported. [2][7]	Uptake is likely due to hyperemia and increased radiotracer delivery.[2][7]
Peripheral Ganglia	¹⁸ F-DCFPyL	Mean SUVmax: 1.67 - 1.91[15]	A common site of physiologic uptake.
Peripheral Ganglia	¹⁸ F-PSMA-1007	Mean SUVmax: 1.67 - 3.13[16]	SUVmax can be up to 5.6 in individual cases.[16]
Peripheral Ganglia	⁶⁸ Ga-PSMA-11	Mean SUVmax: 1.8 - 2.4[17]	Can mimic lymph node metastases.

Q3: What is the proposed mechanism for false-positive **Piflufolastat** uptake in benign lesions?

The primary mechanism for **Piflufolastat** uptake in many benign lesions is not due to expression by the benign cells themselves, but rather by the associated neovasculature and inflammatory cells.

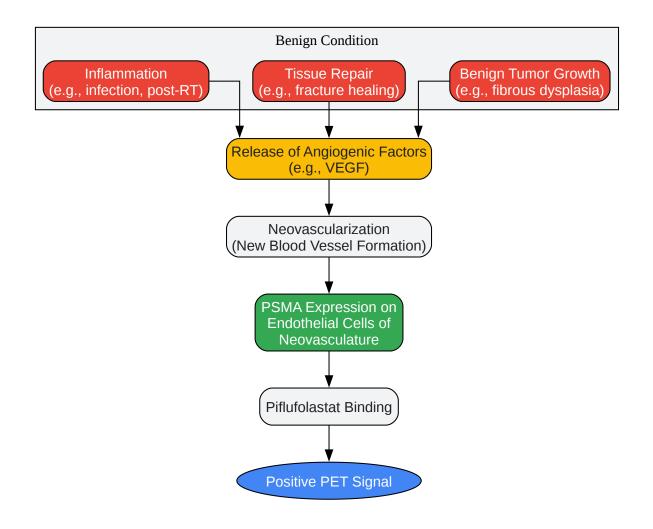


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- Neovasculature Expression: PSMA is expressed on the endothelial cells of newly forming blood vessels (neoangiogenesis).[14][20][21][22][23] This process is common in tissue repair (e.g., fractures), inflammation, and in some benign tumors.
- Inflammatory Cell Infiltration: Activated macrophages and other immune cells involved in inflammatory processes can also express PSMA.[24]
- Increased Blood Flow and Vascular Permeability: Inflamed tissues and certain benign lesions like Paget's disease have increased blood flow (hyperemia), which can lead to higher delivery and non-specific accumulation of the radiotracer.[2][7]

Mechanism of PSMA Expression in Benign Lesion Neovasculature:





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Caption: Proposed mechanism of Piflufolastat uptake in the neovasculature of benign lesions.

Experimental Protocols

Immunohistochemistry (IHC) for PSMA Expression

IHC is a crucial technique to confirm the presence of PSMA in biopsied tissue and to validate findings from **Piflufolastat** PET imaging.





Objective: To detect the presence and localization of Prostate-Specific Membrane Antigen (PSMA) protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle: This method utilizes a primary antibody that specifically binds to the PSMA protein. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody. The addition of a substrate results in a colored product at the site of the antigen, allowing for visualization under a microscope.

General Methodology:

- Tissue Preparation:
 - Obtain FFPE tissue blocks from the biopsied lesion of interest.
 - Cut thin sections (typically 4-5 μm) and mount them on positively charged glass slides.
 - Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

Antigen Retrieval:

 Perform heat-induced epitope retrieval (HIER) to unmask the antigenic sites. This is commonly done by incubating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at high temperature (e.g., 95-100°C) for a specified time.

Immunostaining:

- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific protein binding with a protein block solution (e.g., normal goat serum).
- Incubate the sections with a primary antibody specific for PSMA (e.g., monoclonal antibody clones such as 3E6 or GCP-04) at a predetermined optimal dilution and time.
- Wash the slides in a buffer solution (e.g., PBS or TBS).
- Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).



- Wash the slides in a buffer solution.
- Develop the signal with a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate.
- Counterstaining and Mounting:
 - Counterstain the sections with hematoxylin to visualize cell nuclei.
 - Dehydrate the sections through a graded series of ethanol and clear in xylene.
 - Mount a coverslip on the slide using a permanent mounting medium.
- Microscopic Evaluation:
 - Examine the slides under a light microscope.
 - Assess the intensity and localization (membranous, cytoplasmic) of PSMA staining in the tissue components (e.g., endothelial cells, inflammatory cells, benign tissue cells).[1][25]
 [26][27][28] Staining intensity can be scored semi-quantitatively (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining).[1][22][27]

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